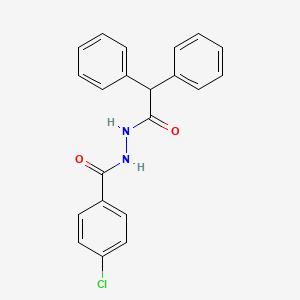
4-chloro-N'-(diphenylacetyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-(diphenylacetyl)benzohydrazide, also known as CDDO, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of triterpenoids, which are natural or synthetic compounds that have a pentacyclic structure. CDDO has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties.
作用機序
4-chloro-N'-(diphenylacetyl)benzohydrazide exerts its biological effects through multiple mechanisms of action. It has been shown to activate the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. This compound also inhibits the NF-κB pathway, which is a major mediator of inflammation. Additionally, this compound induces apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also increases the expression of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. In cancer cells, this compound induces apoptosis and inhibits cell proliferation.
実験室実験の利点と制限
One advantage of using 4-chloro-N'-(diphenylacetyl)benzohydrazide in lab experiments is its potent biological effects. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties at low concentrations. Another advantage is its stability. This compound is stable under normal laboratory conditions and can be stored for long periods of time. One limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of this compound at high concentrations.
将来の方向性
There are several future directions for the study of 4-chloro-N'-(diphenylacetyl)benzohydrazide. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of this compound in different cell types and disease models need to be further elucidated. Finally, the safety and toxicity of this compound need to be thoroughly evaluated in preclinical and clinical studies.
合成法
The synthesis of 4-chloro-N'-(diphenylacetyl)benzohydrazide involves the reaction of diphenylacetic acid with benzohydrazide in the presence of thionyl chloride and chloroacetyl chloride. The resulting product is then chlorinated using thionyl chloride and phosphorus pentachloride to obtain this compound. The yield of the synthesis process is typically around 50%.
科学的研究の応用
4-chloro-N'-(diphenylacetyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, Alzheimer's disease, and cancer.
特性
IUPAC Name |
4-chloro-N'-(2,2-diphenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-13-11-17(12-14-18)20(25)23-24-21(26)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFNDZQFOMOVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B6015658.png)
![1-(1-azocanyl)-3-[5-methoxy-2-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6015661.png)
![1-cyclohexyl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6015667.png)
![3-cyclobutyl-5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)
![3-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B6015682.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6015685.png)
![3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6015686.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6015694.png)
![N-ethyl-5-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015699.png)
![3-hydroxy-1-methyl-3-({methyl[(7-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6015719.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6015723.png)
![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(1,3-thiazol-4-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B6015727.png)